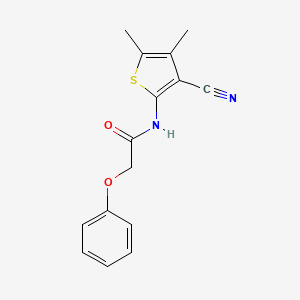
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide, also known as CP-945,598, is a chemical compound that has been synthesized for research purposes. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that regulate various physiological functions. CP-945,598 has been studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation.
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
One area of research involves the synthesis and evaluation of heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial agents. A study focused on creating new compounds suitable as antimicrobial agents through the synthesis of heterocyclic derivatives, highlighting the potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide derivatives in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anti-Inflammatory and Antioxidant Activities
Research into the synthesis and evaluation of ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed these compounds' in vitro antioxidant and in vivo anti-inflammatory activities. The study highlighted the importance of phenolic substitution in enhancing these activities, providing insights into the therapeutic potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide derivatives in inflammation and oxidative stress-related conditions (Madhavi & Sreeramya, 2017).
Synthesis and Cyclizations for Diverse Heterocyclic Compounds
Another study focused on the reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides to produce a variety of heterocyclic compounds. This research emphasizes the utility of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide derivatives in organic synthesis, offering pathways to synthesize compounds with potential biological activities (Chigorina, Bespalov, & Dotsenko, 2019).
Epoxy Resin Curing Agents
Cyanoacetamides have been explored as novel curing agents for epoxy resins. A study investigating the reaction of phenyl-glycidylether with N-isobutylcyanoacetamide under epoxy cure conditions demonstrated the potential of using N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide derivatives in developing high-performance epoxy resins with good mechanical strength and adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-11(2)20-15(13(10)8-16)17-14(18)9-19-12-6-4-3-5-7-12/h3-7H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQVSVXUXKJQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330568 |
Source


|
| Record name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
354141-11-0 |
Source


|
| Record name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-phenoxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

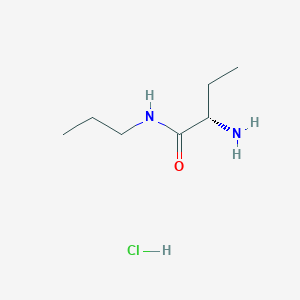
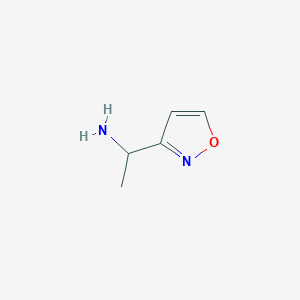


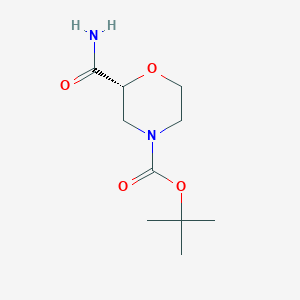
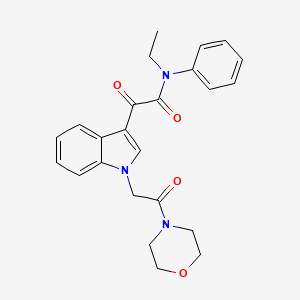
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(1-propylimidazol-2-yl)sulfanylethanone](/img/structure/B2963723.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2963725.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2963726.png)
![2-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-ol](/img/structure/B2963727.png)
![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2963728.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2963734.png)
![3,4,5-triethoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2963736.png)